(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
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Overview
Description
(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that features both indole and beta-carboline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The beta-carboline moiety can be synthesized through Pictet-Spengler condensation, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as crystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole and beta-carboline moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to serotonin receptors, while the beta-carboline structure may inhibit enzymes like monoamine oxidase . These interactions can modulate neurotransmitter levels and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole moiety.
Uniqueness
(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to its combination of indole and beta-carboline structures, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5-methoxy-1-methylindol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H21N3O2/c1-24-20-8-7-15(27-2)11-14(20)12-21(24)22(26)25-10-9-17-16-5-3-4-6-18(16)23-19(17)13-25/h3-8,11-12,23H,9-10,13H2,1-2H3 |
InChI Key |
RRKOQXAYQULMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
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